

# AMG 925: A Dual Inhibitor of FLT3 and CDK4 - A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AMG 925** is a potent and selective, orally bioavailable small-molecule inhibitor that uniquely targets both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This dual inhibitory activity presents a compelling therapeutic strategy, particularly in the context of acute myeloid leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and where CDK4 plays a crucial role in cell cycle progression.[3][4] This document provides an in-depth technical guide on the binding affinity, experimental methodologies, and relevant signaling pathways associated with **AMG 925**.

## **Binding Affinity of AMG 925**

The inhibitory potency of **AMG 925** against its primary targets, FLT3 and CDK4, as well as other related kinases, has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target	Assay Type	IC50 (nM)	Reference
FLT3	Kinase Assay	2 ± 1	[2]
CDK4	Kinase Assay	3 ± 1	[2]
CDK6	Kinase Assay	8 ± 2	[2]
CDK2	Kinase Assay	375 ± 150	[2]
CDK1	Kinase Assay	1900 ± 510	[2]
Cellular Assays			
MOLM13 (FLT3-ITD)	Proliferation Assay	19	[2][5]
Mv4-11 (FLT3-ITD)	Proliferation Assay	18	[2][5]
U937 (FLT3-WT)	Proliferation Assay	52	[6]
THP1 (FLT3-WT)	Proliferation Assay	47	[6]
MOLM13sr (FLT3- ITD/D835Y)	Proliferation Assay	23	[6]
Mv4-11sr (FLT3- ITD/D835V)	Proliferation Assay	9	[6]
Colo205 (RB+)	Proliferation Assay	55	[7]

# **Experimental Protocols**

The determination of **AMG 925**'s binding affinity and cellular activity involves a range of established experimental protocols.

## **Biochemical Kinase Assays**

- Objective: To determine the direct inhibitory activity of **AMG 925** on purified kinase enzymes.
- General Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using radioisotopes (e.g., <sup>32</sup>P-ATP or <sup>33</sup>P-ATP) or fluorescence-based methods.



#### Methodology:

- Purified recombinant FLT3 or CDK4/cyclin D1 enzyme is incubated with a specific peptide substrate and ATP.
- AMG 925 is added at a range of concentrations.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is measured.
- IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration. A competitive binding assay format may also be employed to determine the dissociation constant (Kd).[8]

#### **Cell-Based Proliferation Assays**

- Objective: To assess the effect of **AMG 925** on the growth and viability of cancer cell lines.
- Methodology ([3H]thymidine Incorporation):[2]
  - AML cell lines (e.g., MOLM13, Mv4-11) are seeded in multi-well plates.
  - Cells are treated with various concentrations of AMG 925 for a specified duration (e.g., 72 hours).
  - [3H]thymidine is added to the culture medium for the final hours of incubation.
  - During DNA synthesis in proliferating cells, the radiolabeled thymidine is incorporated.
  - Cells are harvested, and the amount of incorporated radioactivity is measured using a beta-plate counter.
  - The IC50 value, representing the concentration of AMG 925 that inhibits cell proliferation by 50%, is determined.

## **Apoptosis Assays**



- Objective: To determine if the growth-inhibitory effects of AMG 925 are due to the induction of programmed cell death.
- Methodology (Annexin V/Sytox Green Staining):[6]
  - Cells are treated with AMG 925 for a defined period (e.g., 48 hours).
  - Cells are harvested and washed.
  - Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis) and a viability dye like Sytox Green (which enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis).
  - The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

#### **Pharmacodynamic Marker Analysis**

- Objective: To confirm the on-target activity of AMG 925 in a cellular context by measuring the phosphorylation status of key downstream signaling proteins.
- Methodology (Immunoprecipitation-Western Blot (IP-WB) and MSD Assays):[6]
  - Cells are treated with AMG 925 for a short duration (e.g., 1 hour).
  - Cells are lysed to extract proteins.
  - For P-FLT3 and P-STAT5, specific antibodies are used to immunoprecipitate the target protein or the protein lysates are analyzed directly.
  - The phosphorylation status of FLT3, STAT5 (a downstream target of FLT3), and Rb (a direct substrate of CDK4) is detected and quantified using phospho-specific antibodies via Western blotting or Meso Scale Discovery (MSD) assays.[3][6]

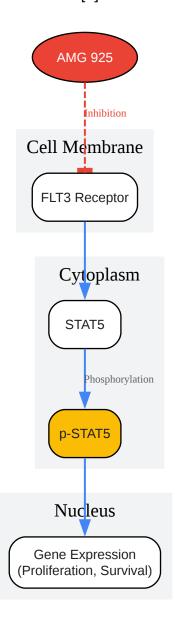
# **Signaling Pathways and Mechanism of Action**



**AMG 925** exerts its anti-cancer effects by simultaneously inhibiting two critical signaling pathways involved in cell proliferation and survival.

## **FLT3 Signaling Pathway**

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, FLT3 is constitutively activated by mutations such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD). This leads to uncontrolled cell growth and survival. **AMG 925**, as a type 1 kinase inhibitor, binds to the active conformation of FLT3, thereby blocking its kinase activity and the subsequent phosphorylation of downstream signaling molecules like STAT5.[4]





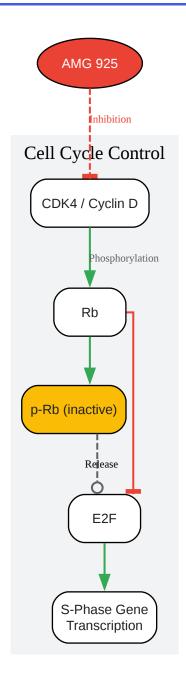
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FLT3 Signaling Pathway and Inhibition by AMG 925.

### **CDK4 Signaling Pathway**

Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, is a key regulator of the G1-S phase transition of the cell cycle. The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation. This, in turn, releases the E2F transcription factor, which activates the transcription of genes required for DNA replication and cell cycle progression. By inhibiting CDK4, **AMG 925** prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[4][6]





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CDK4 Signaling Pathway and Inhibition by AMG 925.

# **Experimental Workflow Overview**

The preclinical evaluation of **AMG 925** follows a logical progression from biochemical assays to cellular and in vivo models to comprehensively characterize its activity.





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General Experimental Workflow for Preclinical Evaluation of AMG 925.

#### Conclusion

**AMG 925** demonstrates potent dual inhibitory activity against FLT3 and CDK4. This is supported by low nanomolar IC50 values in biochemical assays and potent anti-proliferative and pro-apoptotic effects in AML cell lines, including those with resistance-conferring FLT3 mutations.[2][6][9] The mechanism of action is well-defined, involving the suppression of key signaling pathways that drive cancer cell proliferation and survival. The preclinical data suggest that the combined inhibition of FLT3 and CDK4 by **AMG 925** may offer a more durable clinical response compared to inhibitors targeting only FLT3.[3][9] This comprehensive technical overview provides a foundation for further research and development of this promising therapeutic agent.

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